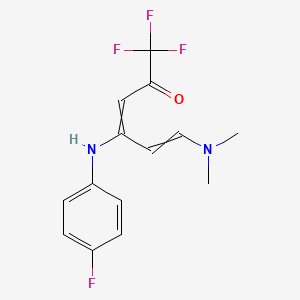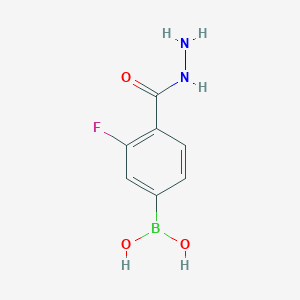
2-(Pirimidin-5-il)benzaldehído
Descripción general
Descripción
2-(Pyrimidin-5-yl)benzaldehyde is a chemical compound that features a pyrimidine ring attached to a benzaldehyde moiety. The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine and is known for its presence in many pharmaceuticals and agrochemicals. Benzaldehyde is an aromatic aldehyde with a wide range of applications in the synthesis of other organic compounds.
Synthesis Analysis
The synthesis of compounds related to 2-(Pyrimidin-5-yl)benzaldehyde often involves condensation reactions and modifications of existing pyrimidine derivatives. For instance, 2-(pyrimidin-2-yl)benzoic acids can be synthesized from 2-carbamimidoylbenzoic acid through ring contraction and intramolecular condensation with 1,3-dielectrophiles . Similarly, pyrido[1,2-a]benzimidazoles can be obtained from the condensation of 1H-benzimidazol-2-ylacetonitrile with chromones . These methods demonstrate the versatility of pyrimidine derivatives in forming various heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, has been characterized using techniques like X-ray diffraction and density functional theory (DFT) . These studies provide detailed information on the geometric parameters, vibrational wavenumbers, and chemical shifts, which are crucial for understanding the properties and reactivity of the molecules.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can lead to the formation of various heterocyclic compounds. For example, 2-(pyrrol-1-yl)benzaldehydes can react with aryl amines to form 9-arylamino-9H-pyrrolo[1,2-a]indoles through cyclization of intermediate benzaldimines . Additionally, the reaction of p-(dimethylamino)benzaldehyde with 5-amino-3-methyl-1-phenylpyrazole and 2-RCOCH2-1H-benzimidazoles produces 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which involves a Hantzsch reaction and subsequent aromatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's electronic properties and reactivity. Theoretical calculations, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can provide insights into the reactivity patterns of these molecules . Additionally, the antimicrobial activity and molecular docking studies of compounds like (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide indicate the potential biological applications of pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Grupo Director Temporal (TDG) en la Funcionalización C-H Catalizada por Metales
“2-(Pirimidin-5-il)benzaldehído” se utiliza como grupo director temporal (TDG) para ayudar como co-catalizador en la funcionalización C-H catalizada por metales . En la funcionalización C-H, a menudo se utiliza un compuesto auxiliar para controlar la selectividad del sitio. Estos se unen tradicionalmente de forma covalente al compuesto de interés y deben eliminarse posteriormente después de la funcionalización, como un grupo protector típico .
Promotor de Selectividad del Sitio
Para simplificar el proceso de funcionalización C-H, “this compound” es uno de una serie de grupos directores temporales desarrollados que promueven la selectividad del sitio sin la inclusión de pasos sintéticos adicionales .
Funcionalización C-H Dirigida a Meta
“this compound” es un TDG efectivo para la funcionalización C-H dirigida a meta de compuestos objetivo sustituidos con amina, con alta selectividad .
Mecanismo De Acción
Target of Action
The primary target of 2-(Pyrimidin-5-yl)benzaldehyde is the C-H bond in organic compounds . This compound acts as a temporary directing group (TDG) , assisting as a co-catalyst for metal-catalyzed C-H functionalization .
Mode of Action
2-(Pyrimidin-5-yl)benzaldehyde interacts with its targets by controlling site selectivity during C-H functionalization . It is covalently bonded to the compound of interest and must be removed after functionalization, similar to a typical protecting group . This compound is an effective TDG for meta-directed C-H functionalization of amine-substituted target compounds, with high selectivity .
Biochemical Pathways
It is known that this compound plays a crucial role in theC-H functionalization process , which is a fundamental reaction in organic chemistry and is involved in various biochemical pathways .
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a melting point of 119-120 °c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of 2-(Pyrimidin-5-yl)benzaldehyde’s action is the selective functionalization of the C-H bond in organic compounds . This can lead to the formation of new compounds with different properties, which can be useful in various chemical reactions and processes .
Action Environment
The action of 2-(Pyrimidin-5-yl)benzaldehyde can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that temperature can affect its stability and efficacy.
Safety and Hazards
Propiedades
IUPAC Name |
2-pyrimidin-5-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSJBEALHNYNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396710 | |
| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
640769-71-7 | |
| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)
![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)
![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)





![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)